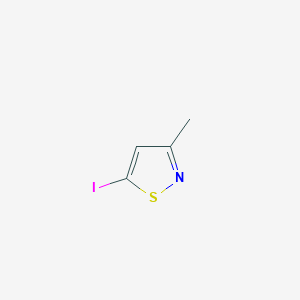

5-Iodo-3-methylisothiazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-iodo-3-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INS/c1-3-2-4(5)7-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAZKAKFTYEOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624879 | |

| Record name | 5-Iodo-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20067-15-6 | |

| Record name | 5-Iodo-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-3-methyl-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 5-Iodo-3-methylisothiazole

An In-depth Technical Guide to the Synthesis and Properties of 5-Iodo-3-methylisothiazole

Introduction

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The isothiazole ring is a key pharmacophore found in a variety of biologically active molecules. The presence of an iodine atom at the 5-position provides a versatile synthetic handle, enabling further functionalization through a range of cross-coupling reactions. This makes this compound a valuable building block for the construction of complex molecular architectures and the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications.

Physicochemical and Computational Properties

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 20067-15-6 | [3][4] |

| Molecular Formula | C₄H₄INS | [] |

| Molecular Weight | 225.05 g/mol | [] |

| Appearance | Liquid | [2] |

| Purity | ≥95% | [] |

| Storage Conditions | 4°C, protect from light | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | |

| LogP (calculated) | 2.05612 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 0 | |

| SMILES | CC1=NSC(=C1)I | [] |

| InChI Key | BKAZKAKFTYEOIA-UHFFFAOYSA-N | [] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR) for this compound are not explicitly provided in the surveyed literature. However, analysis of related structures suggests the ¹H NMR spectrum would feature a singlet for the methyl group and a singlet for the proton at the 4-position of the isothiazole ring.

Synthesis of this compound

While this compound is commercially available, its synthesis is not widely detailed in peer-reviewed journals. A robust and highly effective method for its preparation is via the Sandmeyer reaction, starting from the readily available precursor, 5-amino-3-methylisothiazole.[5][6] This process involves two key steps: the diazotization of the primary amine and the subsequent displacement of the diazonium group with iodide.[7] For iodination, this reaction proceeds efficiently with potassium iodide and does not typically require a copper(I) catalyst.[8][9]

Experimental Protocol: Synthesis from 5-Amino-3-methylisothiazole

This protocol is adapted from a general procedure for the one-pot diazotization and iodination of aromatic amines.[7] The precursor, 5-amino-3-methylisothiazole, can be synthesized via the oxidative ring-closure of β-iminothiobutyramide.[10]

Materials:

-

5-Amino-3-methylisothiazole (1.0 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄) (2.8 equiv)

-

Sodium Nitrite (NaNO₂) (1.2 equiv)

-

Sodium Iodide (NaI) or Potassium Iodide (KI) (4.0 equiv)

-

Deionized Water

-

Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 5-amino-3-methylisothiazole (1.0 equiv) in deionized water.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2.8 equiv) dropwise, ensuring the temperature remains below 10 °C.

-

Prepare a solution of sodium nitrite (1.2 equiv) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

-

Stir the resulting solution for 30-45 minutes at this temperature. The formation of the diazonium salt is now complete.

-

-

Iodination:

-

To the cold diazonium salt solution, add an equal volume of diethyl ether or ethyl acetate.

-

Separately, prepare a solution of sodium iodide or potassium iodide (4.0 equiv) in a minimal amount of deionized water.

-

Add the iodide solution dropwise to the vigorously stirred, two-phase reaction mixture. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for 2-3 hours at room temperature.

-

-

Workup and Purification:

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with the organic solvent (Et₂O or EtOAc).

-

Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to quench any remaining iodine.

-

Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel to obtain pure this compound.

-

Reactivity and Applications in Drug Development

The primary utility of this compound in synthetic chemistry stems from the reactivity of the carbon-iodine bond. This functional group makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The ability to form new carbon-carbon and carbon-heteroatom bonds at this position allows for the rapid diversification of the isothiazole core, enabling the exploration of structure-activity relationships.

Key applications include:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynylisothiazoles.

-

Heck Coupling: Reaction with alkenes to append vinyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to synthesize 5-amino-3-methylisothiazole derivatives.

These transformations allow for the integration of the this compound scaffold into larger, more complex molecules, making it a highly valuable intermediate for synthesizing libraries of potential drug candidates.

Safety and Handling

As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container at the recommended temperature of 4°C, protected from light to prevent degradation. Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

Conclusion

This compound is a key heterocyclic building block with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. While detailed characterization data is limited in public literature, its synthesis can be reliably achieved through a Sandmeyer reaction of 5-amino-3-methylisothiazole. The true value of this compound lies in the versatility of its C-I bond, which enables a wide array of cross-coupling reactions, positioning it as a strategic intermediate for the development of complex molecular structures.

References

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 5-Iodo-3-Methyl-isothiazole CAS#: 20067-15-6 [m.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

5-Iodo-3-methylisothiazole: A Technical Guide for Researchers

CAS Number: 20067-15-6

This technical guide provides a comprehensive overview of 5-Iodo-3-methylisothiazole, including its chemical properties, safety data, and handling protocols. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical and Safety Data

This compound is a halogenated heterocyclic compound. Its chemical and physical properties, along with critical safety information, are summarized in the table below. This data has been compiled from various chemical suppliers and safety data sheets.

| Property | Value |

| CAS Number | 20067-15-6[1][2][][4][5] |

| Molecular Formula | C₄H₄INS[1][2][][5] |

| Molecular Weight | 225.05 g/mol [1][2][][5] |

| Physical State | Liquid[6] |

| Purity | ≥95%[2] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere.[1][2] Keep container tightly closed in a dry and well-ventilated place. |

| Signal Word | Danger[1] |

| GHS Hazard Statements | H226: Flammable liquid and vapor.[1] H301+H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction.[7] H330: Fatal if inhaled.[7] H410: Very toxic to aquatic life with long lasting effects.[7] |

| GHS Pictograms | Flame, Skull and Crossbones, Corrosion, Health Hazard, Environmental Hazard |

Safety and Handling

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following diagram outlines the logical workflow for handling this compound, from hazard identification to emergency response.

Experimental Protocols

Toxicity Data

Specific quantitative toxicity data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, for this compound are not available in the reviewed literature. However, data for related isothiazolinone compounds, which are widely used as biocides, can provide some context for the potential toxicity of this class of compounds. For example, the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one (CMIT) and 2-methylisothiazolin-3(2H)-one (MIT) has been extensively studied. It is important to note that this information is for reference and the toxicological properties of this compound may differ.

| Compound/Mixture | Test Type | Route of Exposure | Species | Result |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) / Methylisothiazolinone (MIT) Mixture | Acute Oral LD50 | Oral | Rat | ~49.6 - 66 mg/kg bw (active ingredient)[9] |

| CMIT/MIT Mixture | Acute Dermal LD50 | Dermal | Rabbit | >75 - 141 mg/kg bw (active ingredient)[9] |

| CMIT/MIT Mixture | Acute Inhalation LC50 | Inhalation | Rat | ~0.33 mg/L (active ingredient)[9] |

Conclusion

This compound is a flammable, toxic, and corrosive compound that requires careful handling in a controlled laboratory setting. All personnel should be thoroughly trained in its hazards and the necessary safety precautions before use. While specific synthetic and toxicological data for this particular compound are limited in publicly accessible sources, the information on related isothiazole derivatives underscores the need for stringent safety measures.

References

- 1. 20067-15-6|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 4. parchem.com [parchem.com]

- 5. 5-Iodo-3-Methyl-isothiazole CAS#: 20067-15-6 [m.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. ec.europa.eu [ec.europa.eu]

Spectroscopic Characterization of 5-Iodo-3-methylisothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-3-methylisothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 - 2.6 | Singlet | 3H | -CH₃ |

| ~7.5 - 7.8 | Singlet | 1H | H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~12 - 15 | -CH₃ |

| ~80 - 85 | C-5 (C-I) |

| ~145 - 150 | C-4 |

| ~160 - 165 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600 - 1550 | Medium-Strong | C=N stretch |

| ~1450 - 1400 | Medium | C=C stretch |

| ~1380 - 1360 | Medium | C-H bend (aliphatic) |

| ~850 - 800 | Strong | C-H out-of-plane bend |

| ~600 - 500 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (C₄H₄INS)

| m/z | Relative Intensity (%) | Assignment |

| 225 | High | [M]⁺ (Molecular Ion) |

| 127 | High | [I]⁺ |

| 98 | Medium | [M - I]⁺ |

| 71 | Medium | [C₃H₃S]⁺ |

| 57 | Medium | [C₃H₃N]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

-

Liquid/Solution: If the sample is a liquid or can be dissolved in a suitable solvent (e.g., CCl₄, CS₂), place a drop of the liquid or solution between two salt plates (e.g., NaCl, KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (or pure solvent).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis: Identify characteristic absorption bands and compare them with correlation tables to assign functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For EI, use a standard electron energy of 70 eV.

-

For ESI, optimize the spray voltage and other source parameters.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 5-Iodo-3-methylisothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-3-methylisothiazole is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is primarily centered around the carbon-iodine bond at the 5-position, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity and reaction mechanisms of this compound, including detailed experimental protocols, quantitative data from analogous systems, and visualizations of key chemical transformations. The isothiazole core is a vital pharmacophore, and its derivatives have shown promise in various therapeutic areas, including as kinase inhibitors for anticancer therapies.

Core Reactivity of the Isothiazole Ring

The isothiazole ring is an electron-deficient five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship. This arrangement influences the electron density distribution around the ring, making it susceptible to certain types of reactions. The iodine atom at the 5-position is the most reactive site for electrophilic and cross-coupling reactions due to the polarization of the C-I bond and its excellent leaving group ability. The methyl group at the 3-position has a minor electronic influence on the reactivity at the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a low-valent palladium(0) complex, initiating a catalytic cycle for various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and boronic acids or their esters. This reaction is widely used to introduce aryl and heteroaryl substituents at the 5-position of the isothiazole ring.

Reaction Scheme:

[this compound] + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, Base)--> [5-(R-C≡C)-3-methylisothiazole]

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Heck Coupling

The Heck coupling reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of 5-alkenyl-3-methylisothiazole derivatives.

Reaction Scheme:

Quantitative Data for Heck Coupling of Halo-heterocycles

| Entry | Halo-heterocycle | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Iodothiophene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 95 |

| 2 | 3-Bromopyridine | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 16 | 82 |

| 3 | 5-Iodo-2'-deoxyuridine | Methyl acrylate | SerrKap Palladacycle (1) | - | K₃PO₄ | H₂O/EtOH | 60 | 0.15 | 95 |

Note: Data is for analogous halo-heterocycle systems.

Experimental Protocol: Heck Coupling

-

In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF.

-

Add the alkene (1.5 equiv.), triethylamine (2.0 equiv.), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).

-

Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Reaction Mechanism: Heck Coupling

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNA)

While less common than cross-coupling reactions for halo-isothiazoles, nucleophilic aromatic substitution can occur under specific conditions, particularly with strong nucleophiles. The electron-withdrawing nature of the isothiazole ring can facilitate the attack of a nucleophile at the 5-position, leading to the displacement of the iodide. These reactions often require elevated temperatures.

Reaction Scheme:

Metal-Halogen Exchange and Subsequent Functionalization

The carbon-iodine bond can undergo metal-halogen exchange, typically with organolithium reagents at low temperatures, to form a 5-lithio-3-methylisothiazole intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functional groups at the 5-position. However, care must be taken as organolithium reagents can also attack the sulfur atom, leading to ring-opening side products.

Reaction Scheme:

Experimental Protocol: Lithiation and Quench with an Electrophile (General)

-

Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (1.1 equiv.) in hexanes.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) (1.2 equiv.).

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography.

Spectroscopic Data

While specific, publicly available NMR spectra for this compound are limited, data for similar isothiazole derivatives can provide an estimation of expected chemical shifts. The proton at the 4-position is expected to appear as a singlet in the aromatic region of the ¹H NMR spectrum. The methyl protons at the 3-position will also appear as a singlet, typically further upfield. In the ¹³C NMR spectrum, the carbon bearing the iodine (C5) will be significantly shifted upfield due to the heavy atom effect. Spectroscopic data for this compound, including NMR, HPLC, and LC-MS, may be available upon request from commercial suppliers such as BLD Pharm.

Estimated ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (ppm, estimated) | ¹³C Chemical Shift (ppm, estimated) |

| C3-CH₃ | 2.4 - 2.6 | 15 - 20 |

| C4-H | 7.5 - 7.8 | 120 - 125 |

| C5 | - | 90 - 100 |

| C3 | - | 160 - 165 |

Note: These are estimated values based on general isothiazole chemistry and data from related structures. Actual values may vary.

Applications in Drug Development

The isothiazole scaffold is a valuable pharmacophore in drug discovery. The ability to functionalize the 5-position of 3-methylisothiazole through the reactions described above allows for the synthesis of libraries of compounds for screening against various biological targets. Isothiazole derivatives have been investigated for a range of biological activities, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The introduction of different substituents at the 5-position via cross-coupling reactions is a key strategy for optimizing the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.

Conclusion

This compound is a versatile and reactive building block, primarily due to the lability of the C-I bond at the 5-position. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, provides a powerful platform for the synthesis of a wide array of functionalized isothiazole derivatives. While other reactions like nucleophilic aromatic substitution and metal-halogen exchange are also possible, they may require more specialized conditions. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to leverage its potential in the development of new pharmaceuticals and advanced materials.

5-Iodo-3-methylisothiazole: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in a 1,2-arrangement. This unique structural motif imparts a range of physicochemical properties that make it a privileged scaffold in medicinal chemistry. Isothiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects. Among the functionalized isothiazoles, 5-iodo-3-methylisothiazole stands out as a particularly valuable building block. The presence of a reactive iodine atom at the 5-position allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the facile introduction of molecular diversity and the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in drug discovery, complete with detailed experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 20067-15-6 |

| Molecular Formula | C₄H₄INS |

| Molecular Weight | 225.05 g/mol |

| Appearance | Not specified (likely a solid or oil) |

| Purity | Commercially available up to 95% |

Synthesis of this compound

The synthesis of this compound can be achieved through the iodination of 3-methylisothiazole. A common and effective method involves a halogen-metal exchange reaction followed by quenching with an iodine source. This approach offers high regioselectivity for the 5-position.

Experimental Protocol: Synthesis via Lithiation and Iodination

This protocol is based on general procedures for the lithiation and iodination of five-membered heterocycles and may require optimization.

Materials:

-

3-methylisothiazole

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methylisothiazole (1.0 eq) and anhydrous THF (10 mL per mmol of 3-methylisothiazole).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF (5 mL per mmol of iodine).

-

Slowly add the iodine solution to the lithiated isothiazole solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the orange color of the excess iodine disappears.

-

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Caption: Synthetic route to this compound.

Reactivity and Key Transformations

The C-I bond in this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a versatile precursor for the synthesis of 3,5-disubstituted isothiazoles. These reactions are fundamental in modern drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the isothiazole core and various aryl or heteroaryl boronic acids or esters.

This protocol is adapted from procedures for the Suzuki coupling of other iodo-heterocycles and may require optimization.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a microwave vial, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the vial with argon three times.

-

Add 1,4-dioxane and water (4:1 v/v, 0.2 M concentration with respect to the iodo-isothiazole).

-

Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the 3-methyl-5-arylisothiazole product.

Caption: Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-position of the isothiazole and a terminal alkyne, providing access to alkynyl-substituted isothiazoles which are valuable intermediates for further functionalization.

This protocol is based on general Sonogashira coupling procedures and may require optimization.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF and triethylamine (2.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the 5-alkynyl-3-methylisothiazole.

Caption: Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 5-amino-3-methylisothiazole derivatives by coupling this compound with a wide range of primary and secondary amines. This reaction is of high importance in medicinal chemistry for the introduction of nitrogen-containing functionalities.

This protocol is based on general procedures for the Buchwald-Hartwig amination of iodo-heterocycles and may require optimization.

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene, followed by this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

-

Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 5-amino-3-methylisothiazole derivative.

Caption: Buchwald-Hartwig amination reaction.

Summary of Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the key transformations of this compound. These are representative examples and actual results may vary depending on the specific substrates and optimization of conditions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | 70-90 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | 12 | 65-85 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 60-80 |

Applications in Drug Discovery

The 3,5-disubstituted isothiazole scaffold, readily accessible from this compound, is a common motif in a variety of biologically active molecules. The ability to introduce diverse substituents at the 5-position through the cross-coupling reactions described above allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

-

Kinase Inhibitors: For the treatment of cancer and inflammatory diseases.

-

GPCR Modulators: Targeting a wide range of physiological processes.

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.

The versatility of this compound as a building block makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a valuable and versatile heterocyclic building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of organometallic reagents, is achievable through established methods. The reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides a powerful platform for the synthesis of diverse libraries of 3,5-disubstituted isothiazoles. These compounds hold significant potential for the development of novel therapeutics across a range of disease areas. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in advancing drug discovery research.

The Rising Potential of 5-Iodo-3-methylisothiazole Derivatives in Therapeutic Research: A Technical Overview

For Immediate Release

[City, State] – The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in the development of a wide array of biologically active compounds. Among these, derivatives of 5-iodo-3-methylisothiazole are emerging as a significant scaffold in medicinal chemistry. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this class of compounds, with a particular focus on their promising anticancer properties, drawing parallels from their closely related halogenated analogues.

Introduction to Isothiazole Scaffolds

The isothiazole ring is a versatile pharmacophore, integral to numerous compounds with demonstrated therapeutic value. Its derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. The substitution pattern on the isothiazole ring plays a crucial role in determining the specific biological activity and potency of the derivatives. Halogenation, particularly at the 5-position, has been a key strategy in modulating the electronic and steric properties of the isothiazole scaffold, leading to enhanced biological efficacy. While this compound often serves as a key synthetic intermediate, studies on its closely related analogue, 5-chloro-3-methylisothiazole, provide significant insights into the potential bioactivities of this class of compounds.

Synthesis of Bioactive Derivatives

The primary route to biologically active molecules from 5-halogenated-3-methylisothiazoles involves the modification of a carboxylic acid group at the 4-position. A general synthetic workflow is outlined below:

This workflow highlights the key steps in derivatizing the core isothiazole structure to generate a library of compounds for biological screening. The versatility of this approach allows for the introduction of a wide range of functional groups, enabling the fine-tuning of their pharmacological properties.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the anticancer potential of 5-halogenated-3-methylisothiazole derivatives. Studies on N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides have demonstrated notable antiproliferative activity against various cancer cell lines.[1][2]

Quantitative Data on Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected 5-chloro-3-methylisothiazole derivatives against human cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Derivative 1 | LoVo (Colon Adenocarcinoma) | > 30 | [2] |

| LoVo/DX (Doxorubicin-resistant) | > 30 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | 15 | [2] | |

| MCF-10A (Normal Breast Epithelium) | 45 | [2] | |

| Derivative 2 | LoVo (Colon Adenocarcinoma) | 20 | [2] |

| LoVo/DX (Doxorubicin-resistant) | 20 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | < 20 | [2] | |

| MCF-10A (Normal Breast Epithelium) | 40 | [2] | |

| Derivative 3 | LoVo (Colon Adenocarcinoma) | > 30 | [2] |

| LoVo/DX (Doxorubicin-resistant) | > 30 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | > 30 | [2] | |

| MCF-10A (Normal Breast Epithelium) | > 50 | [2] |

Note: The specific structures of the derivatives are detailed in the cited literature.

These findings indicate that certain derivatives exhibit moderate to potent activity against breast and colon cancer cell lines, with some showing a degree of selectivity for cancer cells over normal cells.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for the anticancer effects of these derivatives is an area of active investigation. However, the isothiazole scaffold is known to be a "privileged structure" capable of interacting with a variety of biological targets, particularly protein kinases. Several isothiazole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[3]

Inhibition of PI3K by these compounds would block the downstream signaling cascade, leading to decreased cell proliferation and survival, and potentially inducing apoptosis in cancer cells. This represents a promising avenue for the development of targeted cancer therapies.

Experimental Protocols

To ensure the reproducibility and validation of the biological findings, detailed experimental protocols are essential. Below is a summary of a typical protocol for assessing the antiproliferative activity of these compounds.

In Vitro Antiproliferative Assay (Sulforhodamine B - SRB Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, LoVo) and a normal cell line (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.

-

Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a Tris base solution.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curves.

Conclusion and Future Directions

Derivatives of this compound and its halogenated analogues represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. The available data on 5-chloro-3-methylisothiazole derivatives highlight their potent antiproliferative activities and suggest that the isothiazole scaffold is a valuable starting point for the development of novel anticancer agents.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these compounds and advancing them into preclinical and clinical development. The versatility of the isothiazole core, combined with the potential for diverse functionalization, positions these derivatives as exciting candidates for the next generation of targeted therapies.

References

- 1. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review Reports - Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives | MDPI [mdpi.com]

- 3. scielo.br [scielo.br]

Functionalization of the Isothiazole Ring: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Methodologies for Isothiazole Functionalization.

The isothiazole ring is a privileged five-membered aromatic heterocycle containing nitrogen and sulfur atoms, which has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a versatile scaffold for the development of novel therapeutic agents and functional materials. Isothiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] This technical guide provides a comprehensive overview of the key methods for the functionalization of the isothiazole ring, complete with detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant biological pathways.

Core Functionalization Strategies

The strategic modification of the isothiazole core is paramount for modulating the physicochemical and pharmacological properties of the resulting derivatives. The primary approaches to achieve this functionalization can be broadly categorized into metal-catalyzed cross-coupling reactions, halogenation, lithiation followed by electrophilic quench, and direct C-H activation.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the isothiazole ring.[4][5] Halogenated isothiazoles are common starting materials for these transformations.

Suzuki-Miyaura Coupling: This versatile reaction enables the introduction of aryl and heteroaryl substituents.[2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and is highly substrate-dependent.[6]

Sonogashira Coupling: This method is employed for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, facilitating the synthesis of alkynyl-substituted isothiazoles.[7][8] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[8]

Negishi Coupling: This reaction involves the coupling of organozinc compounds with organic halides, catalyzed by a nickel or palladium complex.[9][10] A key advantage of the Negishi coupling is its tolerance to a wide range of functional groups.

Halogenation

Halogenated isothiazoles are key intermediates for many subsequent functionalization reactions, particularly cross-coupling reactions.[11] Bromination and chlorination are the most common halogenation methods.

Bromination with N-Bromosuccinimide (NBS): NBS is a mild and effective reagent for the regioselective bromination of activated aromatic and heterocyclic compounds.[9][12]

Lithiation and Electrophilic Quench

Direct deprotonation of the isothiazole ring using a strong base, such as n-butyllithium, followed by quenching with an electrophile, provides a direct route to a variety of substituted isothiazoles.[13][14] This method is particularly useful for introducing functional groups at positions that are not readily accessible through other means.

Quantitative Data on Isothiazole Functionalization

The following tables summarize representative quantitative data for key functionalization reactions of the isothiazole ring.

Table 1: Suzuki-Miyaura Coupling of Halo-isothiazoles

| Isothiazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromoisothiazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [4] |

| 4-Iodoisothiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 120 (microwave) | 0.5 | 92 | [4] |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd(dba)₂ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 88 | [15] |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (Xantphos precatalyst) | - | K₃PO₄ | Dioxane/H₂O | 110 | 0.17 | 70 | [16] |

Table 2: Sonogashira Coupling of Halo-isothiazoles

| Isothiazole Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodo-anisole | Phenylacetylene | 10% Pd/C | - | NaOH | Methanol | 100 | - | 53 | [14] |

| Aryl Iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | - | RT | 1.5 | - | [17] |

| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | Ethanol | 70 | 3 | 90 | [18] |

Table 3: Halogenation and Lithiation of Isothiazoles

| Reaction | Isothiazole Substrate | Reagent(s) | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |

| Bromination | 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | RT | 0.5 h | 3-Bromo-2-methylbenzo[b]thiophene | 99 | [9] |

| Lithiation-Quench | N-Benzylpyrene-1-carboxamide | n-BuLi, TMEDA, then Electrophile | THF | - | - | Varies with electrophile | - | [19] |

| Chlorination | Dicyanomercaptoethylene | Chlorine gas | Dimethylformamide | 35-40 | 1.5 h | 3,4-Dichloroisothiazoles | - | [20] |

Experimental Protocols

This section provides detailed methodologies for key functionalization reactions of the isothiazole ring.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoisothiazole with Phenylboronic Acid

Materials:

-

3-Bromoisothiazole

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).[4]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (10 mL) and degassed water (2 mL) to the flask via syringe.[4]

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 3-phenylisothiazole.

Protocol 2: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

Materials:

-

Aryl iodide (e.g., 4-iodo-anisole)

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Solvent (e.g., THF or DMF)

-

Inert gas (argon or nitrogen)

-

Schlenk tube, magnetic stirrer, syringes.

Procedure:

-

To an oven-dried Schlenk tube, add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-5 mol%).[7]

-

Evacuate and backfill the tube with argon three times.

-

Add the degassed solvent and triethylamine (2-3 equiv) via syringe.[7]

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Bromination of an Activated Heterocycle with NBS

Materials:

-

Isothiazole derivative (e.g., 2-methylbenzo[b]thiophene)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Dissolve the isothiazole derivative (3.4 mmol) in acetonitrile (5 mL) in a round-bottom flask.[9]

-

Stir the solution under a nitrogen atmosphere at 0 °C in an ice bath.

-

Add NBS (3.5 mmol) to the solution portion-wise.[9]

-

Remove the ice bath and stir the mixture at room temperature for 30 minutes.[9]

-

Quench the reaction with water and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the brominated isothiazole.

Protocol 4: Lithiation and Electrophilic Quench

Materials:

-

Isothiazole derivative

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., an aldehyde, ketone, or alkyl halide)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone).

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the isothiazole derivative (1.0 equiv) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.1 equiv) in hexanes via syringe.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the electrophile (1.2 equiv) dropwise to the solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for key functionalization reactions.

Caption: General experimental workflow for the Suzuki-Miyaura coupling of halo-isothiazoles.

Caption: General experimental workflow for the Sonogashira coupling of halo-isothiazoles.

Caption: General experimental workflow for lithiation and electrophilic quench of isothiazoles.

Signaling Pathways

Isothiazole derivatives have been identified as modulators of several key signaling pathways implicated in disease.

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase pathway is often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[21][22][23] Isothiazole-containing compounds have been developed as c-Met inhibitors.

Caption: Inhibition of the c-Met signaling pathway by isothiazole-based inhibitors.

Aurora Kinase Signaling Pathway: Aurora kinases are crucial for regulating mitosis, and their overexpression is linked to tumorigenesis.[24][25] Aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.

Caption: Inhibition of the Aurora kinase signaling pathway by isothiazole-based inhibitors.

G-Protein Coupled Receptor (GPCR) Signaling: Isothiazole derivatives have been developed as both agonists and antagonists for various GPCRs, including GPR120 (involved in metabolic diseases) and mGluR1 (a target for neurological disorders).[26][27]

Caption: Modulation of GPCR signaling by isothiazole-based agonists and antagonists.

Conclusion

The functionalization of the isothiazole ring is a rich and dynamic field of chemical research with profound implications for drug discovery and development. The methodologies outlined in this guide, from robust cross-coupling reactions to precise lithiation-quench sequences, provide a powerful toolkit for the synthesis of diverse isothiazole derivatives. The ability of these compounds to selectively modulate key biological pathways underscores the immense potential of the isothiazole scaffold in the design of next-generation therapeutics. It is anticipated that continued innovation in synthetic methods and a deeper understanding of the structure-activity relationships of isothiazole-containing molecules will pave the way for new and effective treatments for a wide range of diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 14. thalesnano.com [thalesnano.com]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijnc.ir [ijnc.ir]

- 19. mdpi.com [mdpi.com]

- 20. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]

- 21. scispace.com [scispace.com]

- 22. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel 5-Iodo-3-methylisothiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, 5-iodo-3-methylisothiazole serves as a key building block for the synthesis of novel analogs, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, experimental protocols, and biological evaluation of novel this compound analogs, with a focus on their potential as anticancer agents targeting the PI3K/Akt/mTOR signaling pathway.

Synthesis of this compound Analogs

The primary route for the synthesis of novel this compound analogs involves a two-step process: the iodination of 3-methylisothiazole to form the key intermediate, this compound, followed by a Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl and heteroaryl moieties at the 5-position.

Iodination of 3-Methylisothiazole

The synthesis of this compound can be achieved through the direct iodination of 3-methylisothiazole. While specific literature detailing this exact transformation is not abundant, a general and effective method for the iodination of electron-rich heterocyclic compounds involves the use of N-iodosuccinimide (NIS) in a suitable solvent such as N,N-dimethylformamide (DMF).

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this context, this compound is reacted with a variety of aryl or heteroaryl boronic acids or their corresponding pinacol esters in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the desired 5-substituted-3-methylisothiazole analogs. The reactivity of the C-I bond is generally high in such coupling reactions.[1]

Experimental Workflow for Synthesis of 5-Aryl-3-methylisothiazole Analogs

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic steps and biological evaluation.

Protocol for Iodination of 3-Methylisothiazole

Materials:

-

3-Methylisothiazole

-

N-Iodosuccinimide (NIS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of 3-methylisothiazole (1.0 eq) in anhydrous DMF, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium carbonate, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask and other standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2 eq), palladium catalyst (5 mol%), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-methylisothiazole analog.

Protocol for MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

Test compounds (this compound analogs) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative thiazole and isothiazole derivatives against various human cancer cell lines. This data provides a baseline for the potential anticancer efficacy of novel this compound analogs.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Thiazole Analog 1 | MCF-7 (Breast) | 1.51 | - | - |

| Thiazole Analog 1 | A2780 (Ovarian) | 2.34 | - | - |

| Thiazole Analog 2 | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | Alpelisib | 0.061 ± 0.003 |

| Thiazole-5-carboxamide | A-549 (Lung) | >50 | - | - |

| Thiazole-5-carboxamide | Bel7402 (Liver) | >50 | - | - |

| Thiazole-5-carboxamide | HCT-8 (Intestine) | 48% inhibition at 50 µg/mL | - | - |

| 5-Aryl-1,3,4-thiadiazole | MCF-7 (Breast) | 2.34 | 5-Fluorouracil | - |

| 5-Aryl-1,3,4-thiadiazole | HepG2 (Liver) | 3.13 | 5-Fluorouracil | 8.40 |

Note: The data presented is for structurally related compounds and serves as an illustrative example. The IC₅₀ values for novel this compound analogs would need to be determined experimentally.

Signaling Pathway Analysis: PI3K/Akt/mTOR Pathway

Many thiazole and isothiazole derivatives exert their anticancer effects by targeting key cellular signaling pathways that are often dysregulated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4]

Simplified PI3K/Akt/mTOR Signaling Pathway

Novel this compound analogs could potentially inhibit one or more kinases within this pathway, such as PI3K, Akt, or mTOR, leading to the suppression of downstream signaling and ultimately inhibiting cancer cell proliferation and survival.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel isothiazole analogs with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction provides a robust method for creating a diverse library of 5-aryl- and 5-heteroaryl-3-methylisothiazoles. The biological evaluation of these compounds, particularly their anticancer activity, is a promising area of research. The PI3K/Akt/mTOR signaling pathway represents a key target for these novel analogs. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their potency and selectivity as potential drug candidates.

References

5-Iodo-3-methylisothiazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-3-methylisothiazole is a heterocyclic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility and stability is critical for its effective use in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to a lack of specific experimental data in published literature, this guide focuses on the theoretical aspects of its solubility and stability, drawing parallels with related isothiazole and iodo-substituted compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine these crucial parameters.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. They serve as important scaffolds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, with its iodine substitution, presents a unique profile for potential applications, including as a building block in organic synthesis and as a candidate for novel therapeutic agents. The iodine atom can act as a site for further functionalization and may influence the compound's biological interactions.

This document outlines the predicted solubility of this compound in common laboratory solvents and discusses the key factors that are likely to govern its chemical stability.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic properties can be found in chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₄H₄INS | BOC Sciences |

| Molecular Weight | 225.05 g/mol | BOC Sciences |

| Predicted Boiling Point | 138.2±33.0 °C | ChemicalBook[1] |

| Predicted Density | 2.036±0.06 g/cm³ | ChemicalBook[1] |

| Appearance | Liquid | Parchem[2] |

Solubility Profile

No quantitative experimental solubility data for this compound has been identified in the available literature. However, a qualitative assessment of its likely solubility can be made based on its molecular structure.

The isothiazole ring itself is aromatic and possesses a degree of polarity due to the presence of nitrogen and sulfur heteroatoms. The methyl group is nonpolar, while the iodine atom is large and polarizable, contributing to van der Waals interactions.

Predicted Solubility:

-

High Solubility: Expected in non-polar to moderately polar organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone.

-

Moderate Solubility: Likely to be soluble in lower alcohols like methanol and ethanol.

-

Low to Insoluble: Expected to have very limited solubility in water due to the overall non-polar character of the molecule. Its solubility in non-polar aliphatic solvents like hexane and cyclohexane is also likely to be limited.

A summary of predicted solubility is presented in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Cyclohexane | Low | The polarity of the isothiazole ring and the iodo group will likely limit solubility in highly non-polar solvents. |

| Polar Aprotic | Dichloromethane, THF, Ethyl Acetate, Acetone, DMSO | High | These solvents should effectively solvate the molecule through a combination of dipole-dipole and van der Waals interactions. |

| Polar Protic | Water | Very Low | The molecule lacks significant hydrogen bonding capabilities and is predominantly non-polar, leading to poor aqueous solubility. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The alkyl chain of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the heteroatoms. |

Stability Profile

The stability of this compound will be influenced by several factors, including pH, temperature, light, and the presence of nucleophiles.

-

pH: The isothiazole ring is generally stable under neutral and acidic conditions. However, under strongly basic conditions, the ring may be susceptible to cleavage.

-

Temperature: As with most organic compounds, elevated temperatures are likely to accelerate degradation. Long-term storage at low temperatures is recommended.

-